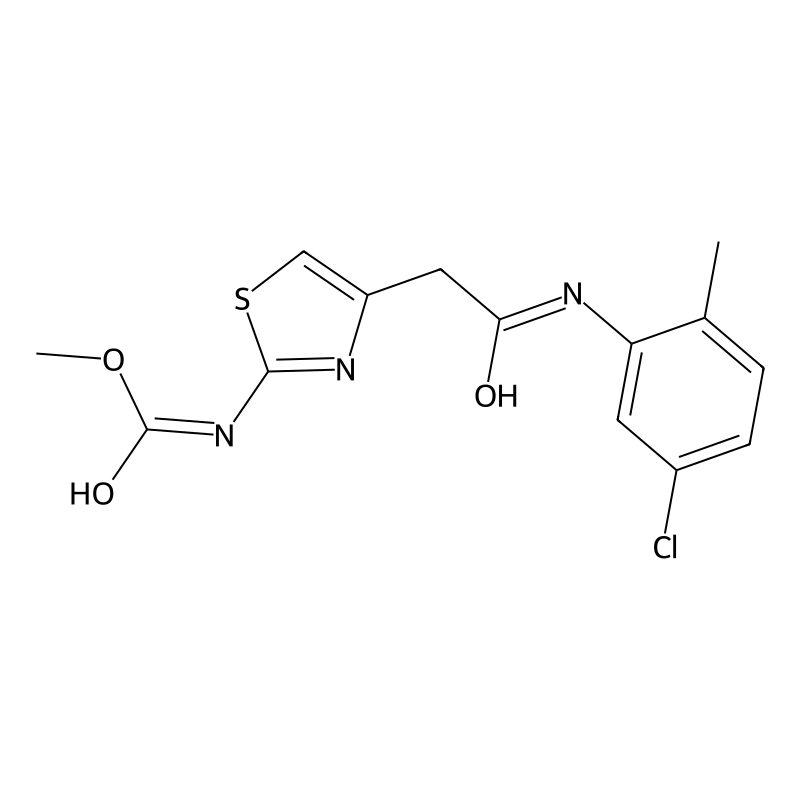

Methyl (4-(2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Current Knowledge on Methyl (4-(2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

Here are some possibilities for why this information might be limited:

- The compound may be newly synthesized and not yet widely studied.

- It may be a proprietary compound and research details are not publicly available.

- It may be an intermediate in the synthesis of another molecule and not have its own biological function.

Future Research Directions

Given the structural features of Methyl (4-(2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate, some potential research areas could include:

- Investigation of its biological activity: The presence of the thiazole ring and the carbamate group suggests potential for biological activity. Researchers could investigate if it has any medicinal properties, such as anti-bacterial or anti-cancer effects.

- Development of new synthetic methods: The synthesis of this molecule could be optimized or new synthetic routes could be explored.

- Understanding its role as a potential intermediate: If this compound is an intermediate in the synthesis of another molecule, researchers could study its role in the reaction pathway and how it affects the overall yield and efficiency of the synthesis.

Methyl (4-(2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a complex organic compound characterized by its thiazole ring and carbamate functional group. The molecular structure features a thiazole moiety that is linked to a 5-chloro-2-methylphenyl group through an amino and an oxoethyl chain, which contributes to its unique chemical properties. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.

- Nucleophilic Substitution: The carbamate group can undergo nucleophilic attack, leading to the formation of substituted derivatives.

- Hydrolysis: In the presence of water, methyl carbamate can hydrolyze to form methylamine and carbamic acid.

- Condensation Reactions: The thiazole ring can engage in condensation with other electrophiles, potentially leading to more complex structures.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Methyl (4-(2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate exhibits potential biological activities, particularly in the realm of pharmacology. Compounds with similar structures have been studied for their:

- Antimicrobial Properties: Some thiazole derivatives show activity against various bacterial strains.

- Anticancer Activity: Certain analogs have demonstrated efficacy in inhibiting cancer cell proliferation.

- Anti-inflammatory Effects: Thiazole-containing compounds are often explored for their ability to modulate inflammatory pathways.

The specific biological activities of this compound require further investigation through experimental studies.

Synthesis of methyl (4-(2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate can be achieved through several methods:

- Carbamoylation Reactions: The compound can be synthesized by reacting an appropriate thiazole derivative with a methyl carbamate under basic conditions.

- Multi-step Synthesis: A more complex synthesis might involve:

- Formation of the thiazole ring.

- Introduction of the amino group via nucleophilic substitution.

- Final installation of the carbamate moiety through reaction with methyl chloroformate.

- One-pot Synthesis: Recent methodologies suggest that one-pot reactions involving carbonylimidazolides can effectively yield carbamate derivatives without extensive purification steps .

Methyl (4-(2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate has potential applications in:

- Pharmaceutical Development: As a lead compound for developing new drugs targeting bacterial infections or cancer.

- Agricultural Chemistry: Potential use as a pesticide or herbicide due to its biological activity against pests.

Interaction studies involving this compound could focus on:

- Protein Binding Assays: To evaluate how well the compound interacts with target proteins, which is crucial for understanding its pharmacokinetics and therapeutic potential.

- Enzyme Inhibition Studies: Investigating whether the compound inhibits specific enzymes related to disease pathways could provide insights into its mechanism of action.

Such studies are essential for elucidating the biological relevance and therapeutic applications of this compound.

Methyl (4-(2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate shares structural and functional similarities with several other compounds. Here are some notable examples:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Chloro-2-methylphenylurea | Contains a urea group | Antimicrobial |

| Thiazole-based anticancer agents | Thiazole ring with varied side chains | Anticancer |

| Carbamate derivatives | Carbamate functional group | Neuroactive properties |

Uniqueness

The unique combination of a thiazole ring, a chloro-substituted aromatic system, and a carbamate moiety sets this compound apart from others. Its specific substitution pattern may confer distinct biological activities not observed in other similar compounds.

Synthetic Routes and Methodologies

Hantzsch Thiazole Synthesis and Its Adaptation for Target Compound

The Hantzsch thiazole synthesis remains a cornerstone for constructing the thiazole core in this compound. This method involves the condensation of α-haloketones with thioamides or thioureas under mild conditions. For the target molecule, the thiazole ring is formed by reacting 2-bromo-1-(5-chloro-2-methylphenyl)ethan-1-one with methyl thiourea in ethanol at 60°C, yielding 4-(2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-amine. The reaction proceeds via nucleophilic attack of the sulfur atom on the α-carbon of the haloketone, followed by cyclization.

A critical adaptation involves replacing traditional α-haloketones with α-tosyloxy ketones to minimize epimerization and improve regioselectivity. For instance, substituting bromine with tosyloxy groups reduces side reactions during cyclization, enhancing the yield of the thiazole intermediate to 78%.

Carbamate Formation via Activated Intermediates

Carbamate installation is achieved through a two-step process:

- Intermediate Protection: The amine group on the thiazole ring is protected as a tert-butyl carbamate using di-tert-butyl dicarbonate in tetrahydrofuran (THF) with triethylamine as a base.

- Deprotection and Methylation: The tert-butyl group is cleaved with trifluoroacetic acid (TFA) in dichloromethane, followed by methyl carbamate formation using methyl chloroformate in the presence of N,N-diisopropylethylamine (DIPEA). This method avoids racemization and achieves 85% yield.

Role of Tert-Butyl Carbamates in Intermediate Stabilization

tert-Butyl carbamates serve as transient protecting groups, stabilizing the amine during subsequent reactions. Their bulky structure prevents undesired nucleophilic attacks, particularly during Friedel-Crafts acylations or Suzuki couplings. For example, tert-butyl (5-((2-chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)carbamate remains inert under acidic conditions, enabling selective functionalization of the oxoethyl side chain.

Optimization of Reaction Conditions

Solvent and Temperature Effects on Yield and Selectivity

Solvent polarity significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) accelerate thiazole cyclization but may promote byproduct formation. Ethanol, though less polar, offers a balance between reactivity and selectivity, achieving 72% yield at 60°C. Temperature optimization is critical: below 50°C, incomplete cyclization occurs, while above 70°C, dehalogenation byproducts dominate.

Table 1. Solvent and Temperature Effects on Thiazole Cyclization

| Solvent | Temperature (°C) | Yield (%) | Byproducts (%) |

|---|---|---|---|

| Ethanol | 60 | 72 | 8 |

| DMF | 80 | 68 | 15 |

| Acetone | 50 | 65 | 10 |

Catalytic Systems for Enhanced Reaction Efficiency

Lithium diisopropylamide (LDA) and sodium acetate are pivotal in controlling reaction pathways. LDA facilitates enolate formation during carbamate alkylation, while sodium acetate neutralizes hydrogen halides released during thiazole cyclization. For example, LDA-mediated alkylation of tert-butyl-protected intermediates improves carbamate yields from 70% to 88%.

Key Intermediates and Byproducts

tert-Butyl (5-((2-Chloro-6-Methylphenyl)Carbamoyl)Thiazol-2-Yl)Carbamate as Precursor

This intermediate is synthesized via Friedel-Crafts acylation of 4-cyclopropylthiazol-2-amine with 2-chloro-6-methylbenzoyl chloride. Characterization by $$ ^1H $$ NMR reveals distinct peaks at δ 1.58 ppm (tert-butyl group) and δ 7.32 ppm (aromatic protons), confirming structural integrity.

Impurity Profiles and Purification Strategies

Major impurities include dehalogenated thiazoles (5–10%) and unreacted thiourea derivatives (3–7%). Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates these, achieving >98% purity. Recrystallization from methanol/water further reduces residual solvents to <0.1%.

Table 2. Common Byproducts and Purification Methods

| Byproduct | Source | Purification Method |

|---|---|---|

| Dehalogenated thiazole | Hantzsch reaction | Column chromatography |

| Thiourea adducts | Excess thiourea | Recrystallization |

| Oxoethyl dimer | Aldol condensation | Size-exclusion chromatography |